molecular formula C18H39NO B1684007 Spisulosine CAS No. 196497-48-0

Spisulosine

Cat. No. B1684007
M. Wt: 285.5 g/mol
InChI Key: YRYJJIXWWQLGGV-QNSVNVJESA-N
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Description

Spisulosine is a marine compound that showed antitumor activity in preclinical studies . It is a sphingosine-like compound isolated from the marine mollusk Spisula polynyma . It consists of a linear 18-carbon chain bearing an amine and alcohol group at positions 2 and 3, respectively .


Synthesis Analysis

Starting from palmityl alcohol, divergent stereoselective syntheses of spisulosine and its diastereo- and regio-isomers have been achieved . The total synthesis of the anticancer agent (+)-spisulosine has been accomplished . The strategy involved a substrate-controlled aza-Claisen rearrangement to establish the erythro-configured amino-alcohol motif followed by deoxygenation to create a methyl side-chain .


Molecular Structure Analysis

Spisulosine has a molecular formula of C18H39NO . Each chiral center is a single configuration (2S, 3R) .


Chemical Reactions Analysis

A highly anti-selective asymmetric Henry reaction has been developed, affording synthetically versatile β-nitroalcohols in a predominately anti-selective manner . This reaction was carried out in the presence of water for the first time with up to 99% ee .


Physical And Chemical Properties Analysis

Spisulosine has a density of 0.9±0.1 g/cm3, a boiling point of 405.3±18.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.1 mmHg at 25°C . Its molar refractivity is 90.4±0.3 cm3 .

Scientific Research Applications

  • Antineoplastic Potential

    • Summary : Spisulosine, isolated from the marine mollusk Spisula polynyma, has shown antitumor activity in preclinical studies against various malignancies, including hematological cancers and solid tumors .
    • Results : No dose-limiting toxicities were observed up to 128 mg/m²/day. Hepato- and neuro-toxicity were identified as dose-limiting adverse events. Objective responses were not observed, but some patients had short-lasting stable disease .
  • Cell Proliferation Inhibition

    • Summary : Spisulosine inhibits cell proliferation by preventing the formation of stress fibers in cultured cells. It likely decreases the activity of Rho proteins .
  • Anti-Proliferative Mechanism

    • Summary : Spisulosine’s mechanism of action is still speculative. It induces programmed cell death in vitro. GTP binding protein regulation of actin stress fibers has been proposed as a potential molecular target .
  • Phase I Clinical Evaluation

    • Summary : Spisulosine is currently undergoing phase I clinical evaluation. Its intriguing mechanisms of action warrant further investigation .
  • Pharmacokinetics

    • Summary : Spisulosine exhibits wide distribution, long residence time, and dose proportionality. PK data provide insights into its behavior in the body .
  • Adverse Events

    • Summary : Hepato- and neuro-toxicity are dose-limiting adverse events associated with Spisulosine. These findings emerged from early clinical trials .

Safety And Hazards

Spisulosine has been associated with reversible transaminase increases at the highest doses in concurrent phase I clinical trials . Drug-related adverse reactions included mild to moderate nausea, pyrexia, injection site reactions, and vomiting . One case of grade 4 peripheral motor and sensory neuropathy associated with general weakness and pain was observed during treatment cycle 4 and possibly contributed to the death of the patient .

Future Directions

A new Spisulosine derivative promotes a robust autophagic response to cancer cells . Therapy resistance by evasion of apoptosis is one of the hallmarks of human cancer. Therefore, restoration of cell death by non-apoptotic mechanisms is critical to successfully overcome therapy resistance in cancer .

properties

IUPAC Name

(2S,3R)-2-aminooctadecan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYJJIXWWQLGGV-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432931
Record name Spisulosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spisulosine

CAS RN

196497-48-0
Record name Spisulosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196497480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spisulosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPISULOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX5D253CYY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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CCCCCCCCCCCCCCCC(O)C(C)N(Cc1ccccc1)Cc1ccccc1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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